molecular formula C15H13ClN4S B5768380 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole

3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole

Cat. No.: B5768380
M. Wt: 316.8 g/mol
InChI Key: MLPVAVJJVURCOS-UHFFFAOYSA-N
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Description

The compound 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole is a 1,2,4-triazole derivative with three distinct substituents:

  • Position 3: A (2-chlorophenyl)methylthio group (–SCH₂C₆H₄Cl-2).
  • Position 4: A methyl group (–CH₃).
  • Position 5: A 4-pyridyl group (C₅H₄N-4).

This heterocyclic framework is associated with diverse biological activities, including antimicrobial, anti-tubercular, and enzyme-inhibitory properties, depending on substituent variations .

Properties

IUPAC Name

4-[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4S/c1-20-14(11-6-8-17-9-7-11)18-19-15(20)21-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPVAVJJVURCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole typically involves the reaction of 2-chlorobenzyl chloride with 4-methyl-5-(4-pyridyl)-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of 70-80°C for several hours under a nitrogen atmosphere to ensure the completion of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Chlorophenyl Positional Isomers
  • 3-(4-Chlorophenyl)-5-(4-pyridyl)-1,2,4-triazole (Merck & Co.):
    • Exhibits anti-gout activity by inhibiting xanthine oxidoreductase.
    • The para-chloro substituent enhances electronic interactions with enzyme binding sites compared to the ortho-chloro isomer, which may reduce steric hindrance .
Fluorophenyl Analog
  • 3-[(2-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole :
    • Fluorine’s electronegativity increases polarity, improving solubility but possibly reducing membrane permeability compared to the chloro analog .

Pyridyl Substituent Variations

Positional Isomerism (4-Pyridyl vs. 2-Pyridyl)
  • 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole :
    • The 2-pyridyl group at position 5 creates a distinct electronic environment, reducing π-π stacking interactions in biological targets compared to the 4-pyridyl isomer .
Pyridyl-Containing Analogs with Therapeutic Activity
  • FYX-051 (3-(3-Cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole): A xanthine oxidoreductase inhibitor used for hyperuricemia. The dual pyridyl groups enhance binding affinity to enzymatic pockets, a feature absent in the target compound .

Thioether and Alkylthio Modifications

Methylthio vs. Longer Alkyl Chains
  • 2-(((4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine :
    • Acute toxicity (LC₅₀ = 8.29 mg/L) is significantly higher than analogs with bulkier substituents (e.g., octylthio: LC₅₀ = 49.66 mg/L), highlighting the role of alkyl chain length in toxicity .
  • Target Compound’s (2-Chlorophenyl)methylthio Group :
    • The aromatic thioether may improve metabolic stability compared to aliphatic thioethers .

Biological Activity

The compound 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.

Molecular Characteristics

  • Molecular Formula : C15H13ClN4S
  • Molecular Weight : 316.8 g/mol

The compound features a triazole ring substituted with a chlorophenylmethylthio group, a methyl group, and a pyridyl group. These structural components are crucial for its biological interactions and activities.

Antifungal and Antibacterial Properties

Triazole derivatives are well-known for their antifungal properties, particularly in inhibiting the growth of pathogenic fungi. The specific interactions of 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole with fungal enzymes may disrupt cell wall synthesis or inhibit ergosterol production, which is essential for fungal cell membrane integrity.

In addition to antifungal activity, preliminary studies suggest that this compound may exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism may involve interference with bacterial enzyme systems or cell wall synthesis.

Anticancer Activity

Research indicates that triazole derivatives can also possess significant anticancer properties. The compound's ability to bind to specific molecular targets involved in cancer signaling pathways makes it a candidate for further investigation as an anticancer agent.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various triazole derivatives on colorectal cancer cell lines. Here are some findings relevant to 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole :

CompoundCell LineIC50 (µM)Mechanism
3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazoleHT-29TBDInhibition of tubulin polymerization
Other TriazolesVariousVariesVarious mechanisms including apoptosis induction

Note: Specific IC50 values for this compound need further investigation.

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. In vitro studies indicated that it could reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). This suggests that it may have applications in treating inflammatory diseases.

The biological activity of 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can interact with enzyme active sites, inhibiting their function.
  • Receptor Binding : The compound may bind to receptors involved in cell signaling pathways, altering cellular responses.
  • Cytotoxic Effects : Induction of apoptosis in cancer cells through various signaling pathways.

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